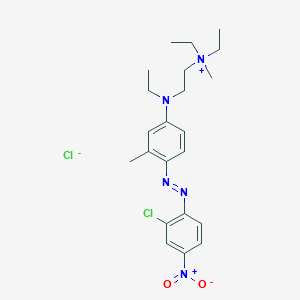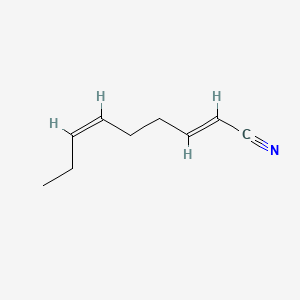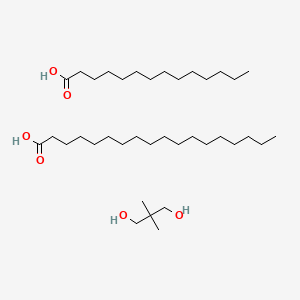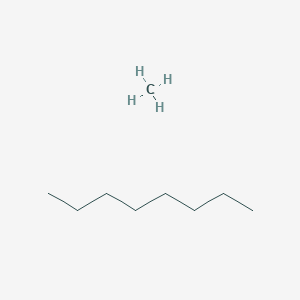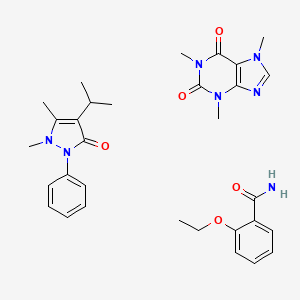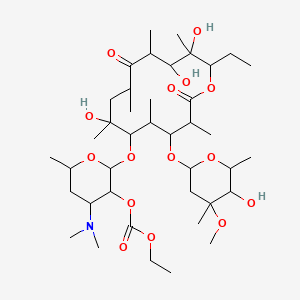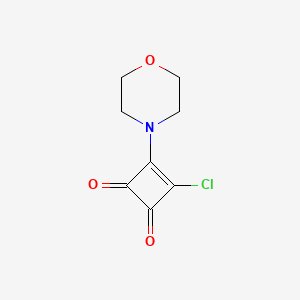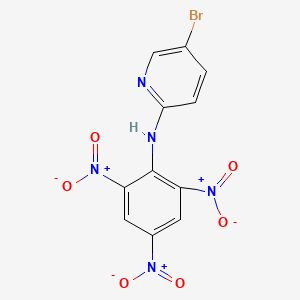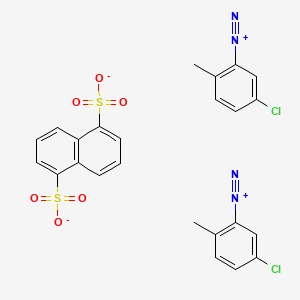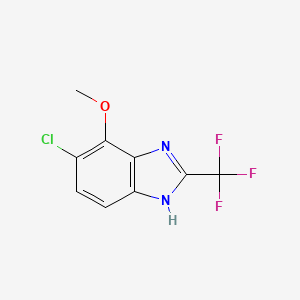
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: is a synthetic steroidal compound It is structurally characterized by the presence of an androstane backbone with a thiazole ring and an aniline group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a halogenated intermediate.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride, NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
Aplicaciones Científicas De Investigación
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: has several scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other synthetic compounds.
Mecanismo De Acción
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to steroid receptors, modulating their activity and influencing cellular processes.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can interfere with signal transduction pathways, altering cellular responses and gene expression.
Comparación Con Compuestos Similares
17-beta-(2-Anilino-4-thiazolyl)-androst-4-en-3-one: can be compared with other similar steroidal compounds, such as:
Androst-4-ene-3,11-dione: This compound shares a similar androstane backbone but lacks the thiazole and aniline groups.
17-alpha-hydroxy-androst-4-en-3-one: This compound has a hydroxyl group at the 17-alpha position, differing in its functional groups and potential biological activity.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other steroidal compounds.
Propiedades
Número CAS |
96274-81-6 |
|---|---|
Fórmula molecular |
C28H34N2OS |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-(2-anilino-1,3-thiazol-4-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H34N2OS/c1-27-14-12-20(31)16-18(27)8-9-21-22-10-11-24(28(22,2)15-13-23(21)27)25-17-32-26(30-25)29-19-6-4-3-5-7-19/h3-7,16-17,21-24H,8-15H2,1-2H3,(H,29,30)/t21-,22-,23-,24+,27-,28-/m0/s1 |
Clave InChI |
AQSATGOJKKVKAN-FTIQDDARSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CC[C@]36C |
SMILES canónico |
CC12CCC3C(C1CCC2C4=CSC(=N4)NC5=CC=CC=C5)CCC6=CC(=O)CCC36C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


